molecular formula C7H13Br2N3S B8523824 4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

Cat. No. B8523824
M. Wt: 331.07 g/mol
InChI Key: KCVOHQHKKGDISI-UHFFFAOYSA-N
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Patent
US04886812

Procedure details

3 g (0.01 Mol) of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole-hydrobromide are dissolved in 20 ml of semi-concentrated hydrobromic acid and refluxed for 6 hours. The solution is then concentrated by evaporation and the residue recrystallised from methanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].C([NH:5][CH:6]1[CH2:15][CH2:14][C:9]2[N:10]=[C:11]([NH2:13])[S:12][C:8]=2[CH2:7]1)(=O)C>Br>[BrH:1].[BrH:1].[NH2:13][C:11]1[S:12][C:8]2[CH2:7][CH:6]([NH2:5])[CH2:15][CH2:14][C:9]=2[N:10]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Br.C(C)(=O)NC1CC2=C(N=C(S2)N)CC1
Name
Quantity
20 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from methanol

Outcomes

Product
Name
Type
Smiles
Br.Br.NC=1SC2=C(N1)CCC(C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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